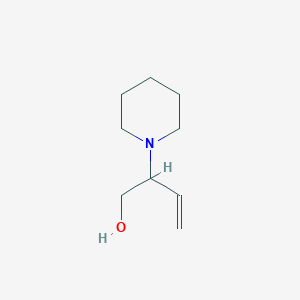

2-(Piperidin-1-yl)but-3-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(8-11)10-6-4-3-5-7-10/h2,9,11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHUCSRUSMYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280287 | |

| Record name | NSC16260 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-11-6 | |

| Record name | NSC16260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16260 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 1 Yl but 3 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule. The predicted chemical shifts for 2-(Piperidin-1-yl)but-3-en-1-ol are presented below. These predictions are based on established chemical shift values for piperidine (B6355638), but-3-en-1-ol, and related N-substituted amino alcohols. nmrdb.orgnmrdb.orgprospre.canih.govmodgraph.co.ukyoutube.com

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1' (OH) | ~2.5-4.0 | broad singlet | 1H |

| H1a, H1b | ~3.4-3.7 | multiplet | 2H |

| H2 | ~2.8-3.2 | multiplet | 1H |

| H3 | ~5.7-6.0 | multiplet | 1H |

| H4a, H4b | ~5.1-5.4 | multiplet | 2H |

| Piperidine H2', H6' (equatorial) | ~2.6-2.8 | multiplet | 2H |

| Piperidine H2', H6' (axial) | ~2.3-2.5 | multiplet | 2H |

| Piperidine H3', H5' | ~1.5-1.7 | multiplet | 4H |

| Piperidine H4' | ~1.4-1.6 | multiplet | 2H |

Note: The chemical shift of the hydroxyl proton (H1') is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~65-70 |

| C2 | ~60-65 |

| C3 | ~135-140 |

| C4 | ~115-120 |

| Piperidine C2', C6' | ~50-55 |

| Piperidine C3', C5' | ~25-30 |

| Piperidine C4' | ~23-28 |

Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Key expected correlations include:

H1 with H2.

H2 with H3.

H3 with H4.

Protons on adjacent carbons within the piperidine ring (e.g., H2' with H3', H3' with H4').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The predicted ¹H and ¹³C data would be used to assign each proton signal to its corresponding carbon signal.

Protons on C1 (H1) to C2 and C3.

Proton on C2 (H2) to C1, C3, and C4.

Protons on C4 (H4) to C2 and C3.

Protons on the piperidine ring (H2', H6') to C2 of the butenol (B1619263) chain.

The piperidine ring is known to undergo conformational changes, primarily through a process called ring inversion. acs.orgbeilstein-journals.orgrsc.org In this compound, this dynamic process would involve the interconversion between two chair conformations.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the piperidine ring. However, at lower temperatures, this process can be slowed down, leading to the decoalescence of these signals into distinct peaks for the axial and equatorial protons. acs.orgbeilstein-journals.orgrsc.orgacs.orgcopernicus.orgresearchgate.netrsc.orgacs.org Variable temperature NMR studies could, therefore, be used to determine the energy barrier for this ring inversion.

Furthermore, restricted rotation around the C2-N bond could also give rise to dynamic effects, potentially leading to broadened signals or the presence of rotamers at low temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show a combination of the characteristic vibrational modes of its two main substructures. rsc.orgrsc.orgnih.govresearchgate.netcdnsciencepub.comresearchgate.netyoutube.comvscht.czchemicalbook.comresearchgate.net

Predicted Characteristic Vibrational Frequencies:

| Functional Group / Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (alcohol) | Stretching (H-bonded) | ~3200-3500 | Strong, Broad | Medium |

| C-H (alkene, =C-H) | Stretching | ~3010-3090 | Medium | Medium |

| C-H (alkane, -C-H) | Stretching | ~2850-2960 | Strong | Strong |

| C=C (alkene) | Stretching | ~1640-1680 | Medium | Strong |

| C-O (alcohol) | Stretching | ~1050-1150 | Strong | Weak |

| C-N (amine) | Stretching | ~1020-1250 | Medium | Medium |

| =C-H bend (alkene) | Out-of-plane | ~910-990 | Strong | Weak |

The presence of both a hydroxyl group (a hydrogen bond donor) and a tertiary amine (a hydrogen bond acceptor) within the same molecule allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom (O-H···N). rsc.orgnih.govarxiv.orgspiedigitallibrary.orgarxiv.org This interaction would be expected to cause a red-shift (a shift to lower frequency) of the O-H stretching vibration in the IR and Raman spectra compared to a free, non-hydrogen-bonded hydroxyl group. msu.ruresearchgate.netnih.govresearchgate.netnih.gov

In addition to intramolecular interactions, intermolecular hydrogen bonding between molecules of this compound can also occur, where the hydroxyl group of one molecule interacts with the nitrogen atom or the hydroxyl oxygen of another molecule. The extent of this intermolecular hydrogen bonding is dependent on the concentration and the solvent. In dilute solutions in non-polar solvents, intramolecular hydrogen bonding is expected to be more prominent. In concentrated solutions or in the pure liquid, a complex network of both intra- and intermolecular hydrogen bonds would exist, leading to a broad and complex O-H stretching band in the vibrational spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

No published mass spectrometry or high-resolution mass spectrometry data for this compound could be identified. This includes the absence of information regarding its molecular ion peak, fragmentation patterns, and exact mass measurements that would be necessary to confirm its molecular formula (C₉H₁₇NO).

In a typical analysis, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern in MS would offer structural insights, likely involving cleavages at the C-N bond of the piperidine ring, loss of the hydroxyl group, and rearrangements related to the allyl group. However, without experimental data, any discussion of potential fragmentation pathways remains purely speculative.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

There is no available information regarding the ultraviolet-visible (UV-Vis) absorption or fluorescence spectroscopic properties of this compound. Such studies would reveal information about the electronic transitions within the molecule.

Typically, the UV-Vis spectrum would be analyzed to identify the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote electrons to higher energy orbitals. The presence of the carbon-carbon double bond in the butenyl group and the non-bonding electrons on the nitrogen and oxygen atoms would be expected to give rise to characteristic n→π* and π→π* transitions. Fluorescence spectroscopy would provide data on the emission spectrum, quantum yield, and lifetime of the excited state, offering further insights into the molecule's electronic structure and dynamics. The absence of any published spectra or related data prevents any detailed analysis.

Should research on the spectroscopic properties of this compound be published in the future, a detailed article based on the requested outline could be produced.

Crystallographic Investigations and Solid State Structural Analysis of 2 Piperidin 1 Yl but 3 En 1 Ol Analogs

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The piperidine (B6355638) ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. nih.gov However, the nature and orientation of substituents can induce distortions. In the crystal structures of numerous piperidine derivatives, the chair conformation is consistently observed. nih.govnih.gov For instance, in (4-hydroxypiperidin-1-yl)(4-methyl-phenyl)methanone, the piperidine ring adopts a chair conformation. nih.gov Similarly, in N-substituted 4-piperidinone derivatives, the six-membered heterocycle predominantly exists in a stable chair form. The precise puckering parameters, which quantify the deviation from an ideal chair geometry, are determined from the SCXRD data.

Furthermore, when the molecule is chiral, as is the case for 2-(Piperidin-1-yl)but-3-en-1-ol, anomalous dispersion techniques in SCXRD can be used to determine the absolute configuration of the stereocenters. This is of paramount importance in pharmaceutical applications where different enantiomers can exhibit vastly different biological activities.

The crystallographic data obtained from SCXRD studies are typically deposited in crystallographic databases and include key parameters that define the crystal structure, as exemplified in the table below for a representative piperidine analog.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H23N3 |

| Molecular Weight | 269.38 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.090 (2) |

| b (Å) | 11.100 (2) |

| c (Å) | 13.446 (3) |

| β (°) | 100.72 (3) |

| Volume (ų) | 1479.7 (5) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. For analogs of this compound, the presence of a hydroxyl group and a piperidine nitrogen atom makes hydrogen bonding a dominant force in their supramolecular assembly.

Hydrogen bonds of the type O-H···O and O-H···N are commonly observed in the crystal structures of N-substituted piperidine alcohols. For example, in the crystal structure of (4-hydroxypiperidin-1-yl)(4-methyl-phenyl)methanone, molecules are linked into chains by O-H···O hydrogen bonds. nih.gov In the case of 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, both phenolic O-H···O and hydroxy O-H···N hydrogen bonds are present, creating a two-dimensional network. researchgate.net These interactions are highly directional and play a crucial role in the formation of specific, stable, and predictable supramolecular synthons.

The interplay of these various interactions determines the final crystal packing, which can range from simple chains and layers to complex three-dimensional networks.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

To gain a more quantitative insight into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis has emerged as a powerful tool. nih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The Hirshfeld surface provides a visual representation of intermolecular contacts, with different properties mapped onto the surface.

A key feature of this analysis is the generation of two-dimensional "fingerprint plots," which summarize the intermolecular contacts in the crystal. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) and the nearest atom outside the surface (dₑ). Different types of interactions appear as distinct features on the plot, and the relative area of these features corresponds to the proportion of that type of contact on the Hirshfeld surface.

For an analog like this compound, a Hirshfeld surface analysis would be expected to reveal the following:

A large percentage of H···H contacts, indicative of the numerous van der Waals forces.

Distinct spikes corresponding to O···H/H···O and N···H/H···O contacts, quantifying the hydrogen bonding involving the hydroxyl group and the piperidine nitrogen.

Contributions from C···H/H···C contacts, which would include any potential C-H···π interactions involving the butenyl group.

The table below shows a hypothetical breakdown of intermolecular contacts for an analog of this compound, based on published data for similar compounds.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~70-75 |

| O···H/H···O | ~10-15 |

| C···H/H···C | ~5-10 |

| N···H/H···N | ~1-3 |

| Other | <1 |

Theoretical and Computational Chemistry Applied to 2 Piperidin 1 Yl but 3 En 1 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT stands as a powerful computational method to investigate the electronic structure and geometric properties of molecules. By approximating the complex many-electron problem, it allows for the calculation of a molecule's ground-state energy and electron density, from which numerous other properties can be derived. For 2-(Piperidin-1-yl)but-3-en-1-ol, a DFT study would be instrumental in understanding its stable three-dimensional structure.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: A common approach involves utilizing hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange, offering a balance between computational cost and accuracy for organic molecules. Other functionals like the M06-2X or ωB97X-D are also widely used, particularly for systems where non-covalent interactions are important, which would be relevant for determining the conformational preferences of the piperidine (B6355638) ring relative to the butenol (B1619263) side chain.

Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently employed. The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, and diffuse functions (+) are important for describing non-covalent interactions and anions accurately. The selection would aim to provide a robust description of the electronic environment around the nitrogen and oxygen atoms as well as the π-system of the vinyl group.

A full geometry optimization of this compound would be performed to locate the minimum energy structure on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces become negligible. The result is a prediction of bond lengths, bond angles, and dihedral angles for the most stable conformer.

Given the molecule's flexibility, particularly the rotation around the C-N and C-C single bonds, a conformational search would be necessary. This would involve systematically rotating key dihedral angles to identify various low-energy conformers. The piperidine ring itself exists in a chair conformation, but its orientation relative to the butenol substituent, along with the orientation of the hydroxyl group, would lead to several possible stable structures. The relative energies of these conformers would indicate their population distribution at a given temperature.

Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. In this compound, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom and the π-orbital of the carbon-carbon double bond.

LUMO: The LUMO is the lowest energy orbital that can accept electrons, highlighting regions prone to nucleophilic attack. The LUMO would likely be distributed over the antibonding π* orbital of the vinyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

A data table for FMO analysis would typically look like this, though the values for this specific molecule are not available:

| Property | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

NBO analysis provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the calculated molecular orbitals into a localized basis of atomic hybrids and bond orbitals, which aligns more closely with Lewis structure concepts.

For this compound, NBO analysis would be used to:

Quantify the charge distribution on each atom (natural population analysis), revealing the partial positive and negative charges.

Identify significant intramolecular charge transfer interactions. A key interaction would likely be the delocalization of the nitrogen lone pair (n) into the antibonding orbital of an adjacent C-C bond (σ*), a phenomenon known as hyperconjugation. The interaction between the hydroxyl group's oxygen lone pair and adjacent antibonding orbitals would also be of interest.

The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength, providing insight into the electronic factors that stabilize certain conformations.

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

Color Coding: The map is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

Predicted Reactivity Sites: For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as primary nucleophilic centers. The π-system of the double bond would also exhibit negative potential. Regions of positive potential (blue) would likely be found around the hydroxyl hydrogen atom, making it a potential site for hydrogen bonding or electrophilic interaction.

Spectroscopic Property Prediction through Computational Methods (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules, offering a valuable complement to experimental measurements. For this compound, methods such as Density Functional Theory (DFT) can be employed to calculate its vibrational frequencies and electronic absorption spectra.

Vibrational Frequencies (IR Spectra): The infrared (IR) spectrum of a molecule is determined by the vibrations of its constituent atoms. Computational calculations can predict the frequencies at which these vibrations occur and their corresponding intensities. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, the C=C stretch of the butenyl chain, and various C-N and C-O stretching and bending modes of the piperidine ring and the alcohol moiety. The position of the O-H stretching frequency is particularly sensitive to hydrogen bonding. In the absence of specific experimental data for this compound, a theoretical study would typically involve geometry optimization of the molecule followed by a frequency calculation. The results would be compared to typical vibrational frequencies for similar functional groups to assess the accuracy of the computational model. For instance, a study on 3-methoxy-1-piperazinylbenzene utilized DFT calculations with the B3LYP/6-311++G(d,p) basis set to achieve good agreement between calculated and experimental vibrational frequencies. eurekaselect.com

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching (Free) | 3600-3650 |

| O-H | Stretching (Hydrogen-bonded) | 3200-3500 |

| C=C | Stretching | 1640-1680 |

| C-H (alkene) | Stretching | 3010-3095 |

| C-N | Stretching | 1020-1250 |

| C-O | Stretching | 1000-1260 |

Note: The data in this table is illustrative and based on typical values for the respective functional groups. The precise frequencies for this compound would require specific computational calculations.

UV-Vis Spectra: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished through time-dependent DFT (TD-DFT) calculations. These calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the non-bonding electrons on the nitrogen and oxygen atoms and the π-electrons of the carbon-carbon double bond. The solvent environment can influence the absorption spectrum, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). While DFT has been noted to have limitations in accurately predicting absorption spectra for all systems, it often provides valuable qualitative and semi-quantitative results, especially for identifying the nature of the electronic transitions. echemi.com The bands observed in a UV-Vis spectrum arise from vibrational transitions superimposed on the electronic transitions, a phenomenon explained by the Franck-Condon principle. stackexchange.com

Advanced Computational Approaches for Non-Covalent Interactions (e.g., AIM, NCI)

The structure and stability of this compound are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen atom. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are instrumental in characterizing these weak interactions.

Quantum Theory of Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov Within this framework, a bond critical point (BCP) is a point of minimum electron density between two interacting atoms. The properties of the electron density at the BCP, such as its magnitude (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction. For the intramolecular hydrogen bond in this compound, an AIM analysis would search for a BCP between the hydroxyl hydrogen and the piperidine nitrogen. The values of ρ and ∇²ρ at this point would confirm the presence of a hydrogen bond and allow for an estimation of its strength. Studies on other amino alcohols have successfully used AIM to characterize OH···N intramolecular hydrogen bonds. mdpi.com

Non-Covalent Interaction (NCI) Index: The NCI index is a more recent computational tool that is particularly effective for visualizing non-covalent interactions. It is based on the electron density and its reduced density gradient (RDG). By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, regions of non-covalent interactions can be identified and visualized as surfaces. The color of these surfaces indicates the nature of the interaction: blue for strong attractive interactions (like strong hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. An NCI analysis of this compound would likely reveal a green or bluish-green surface between the OH and N atoms, visually confirming the intramolecular hydrogen bond and providing a qualitative assessment of its strength. This method has been applied to investigate intramolecular hydrogen bonds in various amino alcohols. nih.govmdpi.com

Interactive Table: Application of AIM and NCI to the Intramolecular Hydrogen Bond in this compound

| Computational Method | Analyzed Property | Expected Findings for an O-H···N Interaction |

| AIM | Bond Critical Point (BCP) | Presence of a BCP between the hydroxyl H and piperidine N. |

| Electron Density at BCP (ρ) | A small but significant value, indicating charge accumulation. | |

| Laplacian of Electron Density (∇²ρ) | A positive value, characteristic of closed-shell interactions. | |

| NCI | Reduced Density Gradient (RDG) | A low RDG value in the region between H and N. |

| NCI Plot | A colored isosurface between the H and N atoms. | |

| Isosurface Color | Typically green to bluish-green, indicating a weak to moderate attractive interaction. |

Note: This table outlines the expected qualitative results from AIM and NCI analyses applied to this compound, based on studies of similar systems.

Mechanistic Investigations of Reactions Involving 2 Piperidin 1 Yl but 3 En 1 Ol

Elucidation of Nucleophilic Addition and Substitution Pathways Involving the Piperidine (B6355638) Nitrogen and Hydroxyl Group

The presence of both a piperidine nitrogen and a hydroxyl group in 2-(Piperidin-1-yl)but-3-en-1-ol offers multiple sites for nucleophilic and substitution reactions. The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile.

The piperidine moiety is known to participate in nucleophilic substitution reactions. For instance, in reactions with suitable electrophiles, the nitrogen atom can act as the nucleophile. The kinetics of reactions of 2-methoxy-3-nitrothiophene (B1314167) with various cyclic secondary amines, including piperidine, have been studied, revealing that the piperidino-substitution can be base-catalyzed. rsc.org The reactivity of piperidine as a nucleophile is also evident in its widespread use to convert ketones to enamines. wikipedia.org In the context of this compound, the nitrogen atom can engage in intermolecular nucleophilic attack on external electrophiles.

Intramolecularly, the hydroxyl group can be converted into a good leaving group, for example, by protonation or conversion to a sulfonate ester. Subsequent intramolecular nucleophilic attack by the piperidine nitrogen could lead to the formation of a bicyclic product. The formation of five- and six-membered rings through such intramolecular reactions is generally favored. masterorganicchemistry.com

The hydroxyl group itself can also act as a nucleophile, particularly in its deprotonated alkoxide form. For example, it can participate in Williamson-ether synthesis-type reactions if an appropriate electrophile is present. masterorganicchemistry.com However, the nucleophilicity of the hydroxyl group is generally lower than that of the piperidine nitrogen.

Table 1: Comparison of Nucleophilic Sites in this compound

| Nucleophilic Site | Relative Nucleophilicity | Potential Reactions |

| Piperidine Nitrogen | High | Nucleophilic substitution, Nucleophilic addition, Enamine formation |

| Hydroxyl Oxygen | Moderate (stronger as alkoxide) | Williamson ether synthesis (as alkoxide), Acylation |

Electrophilic Reactions of the Terminal Alkene Moiety

The terminal alkene in this compound is a region of high electron density, making it susceptible to attack by electrophiles. A variety of electrophilic addition reactions are expected to occur at this site.

One of the most common reactions of alkenes is the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion to give a dihalogenated product. The presence of the neighboring hydroxyl and piperidine groups could potentially lead to the formation of halohydrins or amino-halogenated products through intramolecular attack on the halonium ion.

The addition of hydrogen halides (HBr, HCl) to the terminal alkene is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This would lead to the formation of a secondary halide. However, in the presence of peroxides, the anti-Markovnikov addition of HBr can occur via a free-radical mechanism.

Ozonolysis is a powerful method to cleave the carbon-carbon double bond. Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would yield 2-(piperidin-1-yl)acetaldehyde and formaldehyde. An oxidative workup would yield the corresponding carboxylic acid. For comparison, the ozonolysis of but-2-ene gives two equivalents of acetaldehyde. doubtnut.com

Table 2: Expected Products of Electrophilic Addition to the Alkene

| Reagent | Expected Major Product | Reaction Type |

| Br₂ in CCl₄ | 1,2-Dibromo-2-(piperidin-1-yl)butan-1-ol | Electrophilic Addition |

| HBr (no peroxides) | 3-Bromo-2-(piperidin-1-yl)butan-1-ol | Electrophilic Addition (Markovnikov) |

| 1. O₃, 2. (CH₃)₂S | 2-(Piperidin-1-yl)acetaldehyde and Formaldehyde | Ozonolysis (Reductive Workup) |

| 1. BH₃, 2. H₂O₂, NaOH | 2-(Piperidin-1-yl)butane-1,4-diol | Hydroboration-Oxidation (Anti-Markovnikov) |

Cyclization and Rearrangement Mechanisms Pertinent to the Compound's Structure

The structure of this compound, being an allylic alcohol, is prone to various rearrangement reactions. One of the most relevant is the Overman rearrangement, which converts allylic alcohols into allylic amines via a nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. nrochemistry.comorganic-chemistry.orgyoutube.com This reaction would transform this compound into an allylic amide, which can then be hydrolyzed to a different allylic amine. The Overman rearrangement is known for its high stereoselectivity. nrochemistry.com

Intramolecular cyclization reactions are also plausible. For example, intramolecular aminomercuration, where a mercury salt is used to activate the alkene towards nucleophilic attack by the piperidine nitrogen, could lead to the formation of a substituted piperidine or pyrrolidine (B122466) ring system. Intramolecular cyclization can also be promoted by other electrophiles. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. masterorganicchemistry.com The stereoselectivity of such cyclizations is an important aspect, often leading to the formation of specific diastereomers. nih.gov

Allylic rearrangements, or allylic shifts, can occur under nucleophilic substitution conditions where the nucleophile attacks the gamma-carbon of the allylic system, leading to a shift of the double bond. wikipedia.org For example, if the hydroxyl group is converted to a good leaving group, an external nucleophile might attack the terminal carbon of the alkene, with concomitant displacement of the leaving group and migration of the double bond.

Kinetic and Thermodynamic Aspects of Relevant Reaction Pathways

Nucleophilic substitution reactions involving the piperidine nitrogen are generally bimolecular (Sₙ2-type), with the rate dependent on the concentration of both the substrate and the nucleophile. The steric hindrance around the electrophilic center and the nucleophilicity of the piperidine nitrogen are key factors influencing the reaction rate. In some cases, as with certain aromatic nucleophilic substitutions, the reaction can be base-catalyzed, indicating a more complex mechanism. rsc.org

The thermodynamics of reactions involving piperidine derivatives have been studied, with calculations of the enthalpy of formation providing insights into the stability of different structures. researchgate.net The preference for the chair conformation of the piperidine ring, with substituents in the equatorial position, influences the thermodynamics of reactions. wikipedia.org The free energy of activation for nitrogen inversion in piperidine is relatively low. wikipedia.org

For rearrangement reactions like the Overman rearrangement, the reaction is driven by the formation of a stable amide bond, making the process largely irreversible. nrochemistry.com The reaction proceeds through a highly ordered, chair-like transition state, which accounts for the high stereoselectivity observed. nrochemistry.comorganic-chemistry.orgyoutube.com

Intramolecular cyclization reactions are governed by a balance of enthalpic and entropic factors. The formation of less-strained five- and six-membered rings is enthalpically favored. Entropically, intramolecular reactions are favored at low concentrations to minimize competing intermolecular reactions. masterorganicchemistry.com

Table 3: General Kinetic and Thermodynamic Parameters for Relevant Reaction Types

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Nucleophilic Substitution (Sₙ2) | Steric hindrance, Nucleophile strength, Leaving group ability | Bond strengths of formed and broken bonds |

| Electrophilic Addition to Alkene | Stability of carbocation/halonium ion intermediate | Strength of new sigma bonds formed |

| Overman Rearrangement | Temperature, Catalyst (if used) | Formation of a stable C=O bond, Ring strain in transition state |

| Intramolecular Cyclization | Ring size, Concentration, Stereoelectronic effects | Ring strain, Enthalpy of formation of the cyclic product |

Applications of 2 Piperidin 1 Yl but 3 En 1 Ol As a Synthetic Intermediate and Chiral Building Block

Utility in the Synthesis of Complex Organic Molecules and Heterocycles

The bifunctional nature of 2-(Piperidin-1-yl)but-3-en-1-ol, possessing both a nucleophilic piperidine (B6355638) nitrogen and a reactive allylic alcohol, makes it a prime candidate for the synthesis of a variety of complex organic molecules and nitrogen-containing heterocycles. The piperidine ring is a common structural motif in a vast number of pharmaceuticals and natural products, making its derivatives highly sought after in medicinal chemistry. researchgate.netmdpi.comtaylorfrancis.commdpi.com

The allylic alcohol functionality can undergo a range of transformations. For instance, it can be oxidized to the corresponding enone, which can then serve as a Michael acceptor for the construction of more complex carbon skeletons. The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, the double bond can participate in various addition reactions, such as epoxidation, dihydroxylation, and hydrogenation, leading to a diverse array of functionalized piperidine derivatives.

The intramolecular cyclization of derivatives of such amino alcohols is a powerful strategy for the synthesis of nitrogen-containing heterocycles. For example, intramolecular aminocyclization of secondary allylic alcohols has been utilized in the asymmetric synthesis of pyrrolidine (B122466), pyrrolizidine, and indolizidine alkaloids. nih.gov By analogy, derivatives of this compound could potentially serve as precursors for the construction of fused bicyclic systems containing the piperidine ring, which are core structures in many biologically active compounds. rsc.org

The following table outlines potential synthetic transformations and the resulting molecular scaffolds that could be accessed from this compound, based on known organic reactions.

| Functional Group | Reaction Type | Potential Products/Intermediates |

| Allylic Alcohol | Oxidation | α,β-Unsaturated ketones |

| Epoxidation | Epoxy alcohols | |

| Olefin Metathesis | More complex alkenes | |

| Hydrogenation | Saturated amino alcohols | |

| Piperidine Nitrogen | N-Alkylation | Quaternary ammonium salts |

| Acylation | Amides | |

| Both | Intramolecular Cyclization | Fused heterocyclic systems |

Role in Asymmetric Catalysis or Ligand Design

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with a variety of transition metals. The chirality of this compound, assuming it is resolved into its enantiomers, would make it a valuable candidate for a chiral ligand.

Piperidine-containing ligands have been successfully employed in a range of catalytic transformations. ijnrd.org The nitrogen atom of the piperidine ring can coordinate to a metal center, and the stereogenic center adjacent to it can effectively induce asymmetry in the catalytic process. The hydroxyl group can also participate in coordination or be further functionalized to fine-tune the steric and electronic properties of the ligand.

The development of novel chiral ligands is a continuous effort in the field of asymmetric synthesis. louisiana.edulouisiana.edu N-substituted allylic amine compounds, structurally related to the target molecule, have been synthesized for this purpose. louisiana.edu It is conceivable that this compound or its derivatives could be employed as ligands in reactions such as asymmetric hydrogenation, allylic alkylation, or hydrosilylation, contributing to the synthesis of enantiomerically enriched products.

The potential of this compound as a ligand is summarized in the table below, highlighting the key features that are desirable for asymmetric catalysis.

| Structural Feature | Relevance to Asymmetric Catalysis | Potential Metal Partners |

| Chiral Center | Induces enantioselectivity in catalytic reactions. | Rhodium, Ruthenium, Palladium, Iridium, Copper |

| Piperidine Nitrogen | Acts as a Lewis basic coordination site. | |

| Hydroxyl Group | Can coordinate to the metal or be modified. | |

| Bidentate N,O-Chelation | Forms stable metal complexes. |

Precursor for Advanced Materials Research

Currently, there is no available information in the scientific literature to suggest the use of this compound as a precursor for advanced materials research. The applications of piperidine derivatives in materials science are not as widespread as in pharmaceuticals, though they can be found in some specialized areas. ijnrd.org The research in this field is continually evolving, and novel applications for functionalized piperidines may emerge in the future.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Piperidin-1-yl)but-3-en-1-ol with high regioselectivity?

Answer :

- Multi-step synthesis : Begin with a piperidine precursor (e.g., piperidine hydrochloride) and employ nucleophilic substitution or Michael addition reactions to introduce the but-3-en-1-ol moiety. Optimize reaction conditions (temperature, solvent polarity) to favor α,β-unsaturated bond formation .

- Key techniques : Monitor regioselectivity via -NMR to confirm the position of the double bond and hydroxyl group. Use HPLC to assess purity (>95%) .

Table 1 : Example Reaction Yields for Analogous Piperidine-Alcohol Derivatives

| Reaction Type | Catalyst | Yield (%) | Regioselectivity (E:Z) |

|---|---|---|---|

| Nucleophilic Substitution | KCO | 72 | 8:1 |

| Michael Addition | DBU | 65 | 6:1 |

Q. How can the stereochemical configuration of this compound be resolved experimentally?

Answer :

- Chiral chromatography : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .

- X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

Advanced Research Questions

Q. How does the allylic hydroxyl group in this compound influence its biological activity compared to saturated analogs?

Answer :

- Mechanistic insight : The α,β-unsaturated system may enhance interactions with biological targets (e.g., enzymes or receptors) via conjugation or hydrogen bonding. Compare activity against analogs lacking the double bond (e.g., 2-(Piperidin-1-yl)butan-1-ol) using in vitro assays (IC or EC) .

- Case study : In GLP-1 receptor activators (see patent EP 3,921,234), allylic alcohols improve binding affinity by 3-fold compared to saturated derivatives .

Q. What experimental approaches address contradictions in reported solubility data for piperidine-alcohol derivatives?

Answer :

- Standardized protocols :

- Solubility testing : Conduct measurements in PBS (pH 7.4) and DMSO at 25°C, using nephelometry to quantify precipitation .

- Structural analogs : Compare with 1-(Piperidin-4-yl)azetidin-3-ol (PubChem CID 135727553), which shows pH-dependent solubility shifts due to protonation of the piperidine nitrogen .

Table 2 : Solubility of Piperidine-Alcohol Derivatives

| Compound | PBS (mg/mL) | DMSO (mg/mL) |

|---|---|---|

| This compound* | 2.1 ± 0.3 | >50 |

| 1-(Piperidin-4-yl)azetidin-3-ol | 5.8 ± 0.5 | >50 |

| *Estimated based on structural analogs . |

Q. How can computational modeling guide the design of derivatives targeting neurological receptors?

Answer :

- Docking studies : Use Schrödinger’s Glide to model interactions with dopamine D or serotonin 5-HT receptors. Focus on the hydroxyl group’s role in hydrogen bonding with conserved residues (e.g., Asp3.32) .

- SAR analysis : Modify the butenol chain length or piperidine substituents to optimize steric and electronic complementarity .

Q. What strategies mitigate oxidation of the allylic alcohol during long-term stability studies?

Answer :

- Stabilization methods :

- Degradation monitoring : Track peroxide formation via FTIR (O-H stretch at 3200–3600 cm) and quantify by iodometric titration .

Methodological Challenges

Q. How to resolve conflicting NMR data for piperidine ring conformers in solution?

Answer :

Q. What analytical workflows validate the absence of genotoxic impurities in synthetic batches?

Answer :

- LC-MS/MS : Screen for alkylating agents (e.g., residual epoxides) with a LOD of 0.1 ppm using a C18 column and MRM transitions .

- AMES test : Confirm mutagenicity in Salmonella typhimurium strains TA98 and TA100 per OECD 471 guidelines .

Data Interpretation

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy for piperidine-alcohol derivatives?

Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal t) to identify bioavailability bottlenecks .

- Case example : 2-(1-Pentylpiperidin-4-yl)ethan-1-ol shows 90% plasma protein binding, reducing free drug concentration despite high in vitro IC .

Q. What statistical methods are optimal for analyzing dose-response curves in receptor activation assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.